molecular formula C14H16N2O B2378907 N-(cyanomethyl)-N-cyclopropyl-3,5-dimethylbenzamide CAS No. 1252396-18-1

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethylbenzamide

Cat. No.: B2378907
CAS No.: 1252396-18-1
M. Wt: 228.295
InChI Key: BWFDIVUNKQBWRK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyanomethyl group, a cyclopropyl ring, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with cyanomethyl cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The specific pathways and targets depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-cyclopropylbenzamide
  • N-(cyanomethyl)-N-cyclopropyl-4-methylbenzamide
  • N-(cyanomethyl)-N-cyclopropyl-2,6-dimethylbenzamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethylbenzamide is unique due to the specific positioning of the dimethyl groups on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl ring also adds to its distinctiveness, as it can affect the compound’s overall stability and interaction with molecular targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-7-11(2)9-12(8-10)14(17)16(6-5-15)13-3-4-13/h7-9,13H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFDIVUNKQBWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CC#N)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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